molecular formula C23H36O2 B14812531 7,10,13,16,19-Docosapentaenoic acid, methyl ester

7,10,13,16,19-Docosapentaenoic acid, methyl ester

Cat. No.: B14812531
M. Wt: 344.5 g/mol
InChI Key: PTFHIRHGARALFY-ZACMJQCDSA-N
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Description

7,10,13,16,19-Docosapentaenoic acid, methyl ester is a fatty acid methyl ester derived from docosapentaenoic acid. It is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions. This compound is known for its potential health benefits and is commonly found in fish oils and microalgae .

Preparation Methods

Synthetic Routes and Reaction Conditions

7,10,13,16,19-Docosapentaenoic acid, methyl ester can be synthesized through the esterification of docosapentaenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of docosapentaenoic acid from natural sources such as fish oils or microalgae. The extracted acid is then subjected to esterification with methanol in the presence of an acid catalyst. The resulting methyl ester is purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

7,10,13,16,19-Docosapentaenoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,10,13,16,19-Docosapentaenoic acid, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,10,13,16,19-docosapentaenoic acid, methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It is also metabolized into bioactive compounds that can modulate inflammatory pathways and other cellular processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10,13,16,19-Docosapentaenoic acid, methyl ester is unique due to its specific arrangement of double bonds and its potential health benefits. It serves as an intermediate in the biosynthesis of other important fatty acids and has distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

methyl (7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+

InChI Key

PTFHIRHGARALFY-ZACMJQCDSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Origin of Product

United States

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